N-(2-Aminophenyl)-2-chloronicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

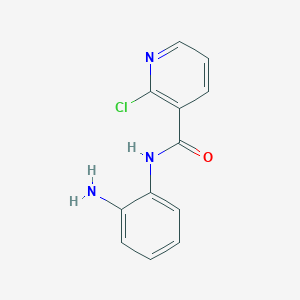

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminophenyl)-2-chloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c13-11-8(4-3-7-15-11)12(17)16-10-6-2-1-5-9(10)14/h1-7H,14H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSCTFTVNQPHTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384169 | |

| Record name | N-(2-Aminophenyl)-2-chloronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57841-69-7 | |

| Record name | N-(2-Aminophenyl)-2-chloronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(2-Aminophenyl)-2-chloronicotinamide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Aminophenyl)-2-chloronicotinamide is a chemical compound belonging to the nicotinamide class of molecules. While specific research on the biological activity of this compound is not publicly available, its structural analogs, particularly 2-aminonicotinamide and other nicotinamide derivatives, have garnered significant interest in the fields of agriculture and medicine. This guide provides a comprehensive overview of the chemical properties of this compound and delves into the well-documented biological activities, mechanisms of action, and experimental protocols of its structural analogs, offering valuable insights for researchers in drug discovery and development.

Chemical Profile of this compound

This compound is a laboratory-grade chemical reagent. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 57841-69-7 | [1][2] |

| Molecular Formula | C₁₂H₁₀ClN₃O | [1][2] |

| Molecular Weight | 247.68 g/mol | [1][2] |

| Appearance | Solid (predicted) | |

| Boiling Point | 354.9±37.0 °C (predicted) | [3] |

| Density | 1.409±0.06 g/cm³ (predicted) | [3] |

Synthesis of N-Aryl Nicotinamides: A Proposed Pathway

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and plausible synthetic route can be proposed based on established methods for the synthesis of N-aryl nicotinamides. This typically involves the acylation of an aniline derivative with a nicotinoyl chloride.

Proposed Synthesis of this compound

The synthesis would likely proceed in two main steps:

-

Formation of 2-chloronicotinoyl chloride: 2-chloronicotinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acyl chloride.

-

Amidation: The freshly prepared 2-chloronicotinoyl chloride is then reacted with 1,2-phenylenediamine (2-aminoaniline) in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct and facilitate the formation of the amide bond.

Experimental Protocol: General Synthesis of N-(Arylmethoxy)-2-chloronicotinamides

A representative protocol for the synthesis of related N-(arylmethoxy)-2-chloronicotinamides involves the following steps[4]:

-

Acyl Chloride Preparation: 2-chloronicotinic acid is refluxed with thionyl chloride (SOCl₂) until the solution becomes clear, and then refluxed for an additional hour. The excess SOCl₂ is removed under reduced pressure to yield the crude 2-chloronicotinoyl chloride, which is used without further purification.

-

Amidation: The crude acyl chloride is dissolved in a suitable solvent (e.g., dichloromethane). The desired arylmethoxyamine and a base, such as triethylamine, are added, and the mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography.

Biological Activities of Nicotinamide Analogs

While data on this compound is lacking, its structural relatives have demonstrated potent biological activities, primarily as antifungal and herbicidal agents.

Antifungal Activity

Several studies have highlighted the potential of nicotinamide derivatives as antifungal agents, particularly against pathogenic fungi like Candida albicans.

3.1.1. Quantitative Antifungal Data of Nicotinamide Derivatives

The following table summarizes the in vitro antifungal activity of some potent nicotinamide analogs against Candida albicans.

| Compound | Structure | MIC (µg/mL) against C. albicans SC5314 | Reference |

| 16g | 2-amino-N-(3-isopropylphenyl)nicotinamide | 0.25 | [5] |

| Fluconazole | (Reference drug) | 0.125 - 0.5 | [5] |

3.1.2. Mechanism of Antifungal Action

The antifungal mechanism of nicotinamide derivatives is believed to be multifactorial, with cell wall disruption being a key mode of action.

-

Cell Wall Disruption: Treatment of C. albicans with active nicotinamide analogs, such as compound 16g , has been shown to cause significant morphological changes to the fungal cell wall. Electron microscopy reveals broken cell wall edges and a thickened space between the cell wall and the cell membrane, which becomes filled with cytosolic fluid. This indicates a compromised cell wall integrity.[5]

-

Inhibition of Biofilm Formation: Biofilms are a crucial virulence factor for many pathogenic fungi, contributing to drug resistance. Potent nicotinamide derivatives have been shown to inhibit the formation of C. albicans biofilms in a dose-dependent manner.[5][6]

-

Synergistic Effects: Nicotinamide itself has been shown to potentiate the activity of conventional antifungal drugs like Amphotericin B. This synergistic interaction is thought to be due to the exacerbation of oxidative damage and excessive histone H3K56 acetylation, a process that is also influenced by Amphotericin B.[7][8]

Herbicidal Activity

Derivatives of 2-chloronicotinamide have also been investigated for their herbicidal properties. A series of N-(arylmethoxy)-2-chloronicotinamides exhibited significant herbicidal activity against bentgrass (Agrostis stolonifera) at a concentration of 100 µM.[4] One particular compound, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, showed excellent activity against duckweed (Lemna paucicostata) with an IC₅₀ value of 7.8 µM.[9]

Experimental Protocols for Biological Evaluation

In Vitro Antifungal Susceptibility Testing

A standard method for determining the minimum inhibitory concentration (MIC) of antifungal compounds is the broth microdilution assay.

Protocol:

-

Preparation of Fungal Inoculum: A suspension of the fungal strain (e.g., C. albicans) is prepared and adjusted to a specific concentration (e.g., 10³ cells/mL) in RPMI 1640 medium.

-

Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate.

-

Inoculation and Incubation: The fungal inoculum is added to each well, and the plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.

Biofilm Inhibition Assay

The effect of a compound on biofilm formation can be assessed using a crystal violet staining method.

Protocol:

-

Biofilm Formation: Fungal cells are incubated in a 96-well plate in a suitable medium to allow for biofilm formation. The test compound at various concentrations is added to the wells.

-

Washing: After incubation, the wells are washed with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Staining: The remaining biofilms are stained with a 0.1% crystal violet solution.

-

Destaining and Quantification: The stain is solubilized with ethanol, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.

Conclusion and Future Directions

This compound belongs to a class of compounds with demonstrated potential in both agricultural and medicinal applications. While this specific molecule remains uncharacterized in terms of its biological activity, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential antifungal or herbicidal agent. Future research should focus on the synthesis and biological evaluation of this compound to determine its specific activity profile and mechanism of action. Structure-activity relationship studies, guided by the data from its analogs, could lead to the development of novel and potent bioactive compounds. The detailed experimental protocols provided in this guide offer a starting point for such investigations.

References

- 1. This compound ,57841-69-7 _Chemical Cloud Database [chemcd.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound | 57841-69-7 [m.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall [mdpi.com]

- 6. Effect of Nicotinamide Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Nicotinamide potentiates amphotericin B activity against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

N-(2-Aminophenyl)-2-chloronicotinamide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on N-(2-Aminophenyl)-2-chloronicotinamide. A comprehensive literature search has revealed a significant lack of published experimental data regarding its synthesis, physical properties, and biological activity. The information presented herein is based on predicted data from chemical suppliers and general knowledge of related compounds.

Chemical Structure and Properties

This compound is a synthetic organic compound featuring a 2-chloronicotinamide moiety attached to a 1,2-phenylenediamine core.

Chemical Structure:

Molecular Formula: C₁₂H₁₀ClN₃O[1]

Molecular Weight: 247.68 g/mol [2]

CAS Registry Number: 57841-69-7[1]

Physicochemical Properties

| Property | Predicted Value | Source |

| Boiling Point | 354.9 ± 37.0 °C | [3][4] |

| Density | 1.409 ± 0.06 g/cm³ | [3][4] |

| pKa | 10.65 ± 0.70 | [3][4] |

Note: Experimental determination of properties such as melting point, solubility in various solvents, and octanol-water partition coefficient (LogP) is crucial for any research and development activities.

Synthesis

A specific, peer-reviewed synthesis protocol for this compound has not been identified in the public domain. However, a general synthetic approach can be proposed based on the well-established amidation reaction between an acid chloride and an amine.

Proposed Synthetic Pathway

The logical synthetic route would involve the acylation of 1,2-phenylenediamine with 2-chloronicotinoyl chloride.

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

This is a hypothetical protocol and requires optimization and validation.

-

Activation of 2-Chloronicotinic Acid: 2-Chloronicotinic acid is converted to its more reactive acid chloride derivative, 2-chloronicotinoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane, DCM) with a catalytic amount of dimethylformamide (DMF). The reaction is usually performed at room temperature or with gentle heating.

-

Amidation Reaction: In a separate reaction vessel, 1,2-phenylenediamine is dissolved in an appropriate aprotic solvent (e.g., DCM, tetrahydrofuran) containing a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to act as a scavenger for the HCl byproduct. The solution is cooled in an ice bath.

-

Coupling: The freshly prepared 2-chloronicotinoyl chloride solution is added dropwise to the cooled solution of 1,2-phenylenediamine. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with a weak acid (e.g., dilute HCl) to remove excess amine, a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted acid chloride and HCl, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product would likely require further purification by techniques such as column chromatography on silica gel or recrystallization to yield the pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Biological Activity and Potential Applications

As of the date of this document, there is no published research detailing the biological activity, mechanism of action, or therapeutic potential of this compound.

However, the nicotinamide scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of nicotinamide have been investigated for a wide range of therapeutic applications, including as:

-

Antifungal Agents: Some 2-aminonicotinamide derivatives have shown potent in vitro activity against various fungal strains, including Candida albicans.[5][6] Their mechanism of action can involve the inhibition of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis, which is essential for the fungal cell wall integrity.[5][6]

-

Antimicrobial Agents: Other nicotinamide derivatives have demonstrated antibacterial activity against a spectrum of pathogens.

-

Enzyme Inhibitors: The nicotinamide core is a key component of the coenzyme NAD(H) and is recognized by a wide variety of enzymes. Synthetic derivatives can be designed to target specific enzyme active sites.

Given the structural similarity to other biologically active nicotinamides, this compound could be a candidate for screening in various biological assays, particularly in the areas of antifungal and antimicrobial research.

Hypothetical Workflow for Biological Evaluation

Should a research program be initiated for this compound, a typical workflow for its initial biological evaluation would be as follows:

Caption: A general workflow for the biological evaluation of a novel chemical entity.

Conclusion and Future Directions

This compound is a chemical entity for which there is a notable absence of experimental data in the public domain. While its structure suggests potential biological activity based on the known properties of the nicotinamide class of compounds, this remains to be experimentally validated.

Future research on this molecule would require:

-

Development and optimization of a reliable synthetic protocol.

-

Thorough physicochemical characterization, including determination of melting point, solubility, and spectroscopic properties.

-

Comprehensive biological screening to identify any potential therapeutic activities.

-

If biological activity is confirmed, subsequent studies to elucidate the mechanism of action and structure-activity relationships.

This technical guide serves as a foundational document based on available information and theoretical considerations, highlighting the significant opportunities for novel research into the properties and potential applications of this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. molecularinfo.com [molecularinfo.com]

- 3. This compound | 57841-69-7 [m.chemicalbook.com]

- 4. This compound CAS#: 57841-69-7 [m.chemicalbook.com]

- 5. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

N-(2-Aminophenyl)-2-chloronicotinamide: A Technical Overview

CAS Number: 57841-69-7

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(2-Aminophenyl)-2-chloronicotinamide is a substituted nicotinamide derivative. While extensive research exists for the broader class of nicotinamide analogs, revealing a wide array of biological activities, specific public domain data on the biological effects, mechanism of action, and associated experimental protocols for this particular compound (CAS 57841-69-7) are currently unavailable. This document provides a summary of the available chemical and structural information for this compound and offers a contextual overview based on the activities of structurally related nicotinamide derivatives.

Chemical Properties and Synthesis

A summary of the key chemical properties for this compound is presented in Table 1.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 57841-69-7 | [1] |

| Molecular Formula | C₁₂H₁₀ClN₃O | [1] |

| Molecular Weight | 247.68 g/mol | [1] |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature |

The synthesis of this compound can be achieved through the reaction of 2-chloronicotinoyl chloride with 1,2-phenylenediamine. This reaction involves the formation of an amide bond between the acyl chloride and the aniline.

Biological Context: The Nicotinamide Scaffold

Nicotinamide, a form of vitamin B3, is a fundamental component of the coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a critical role in cellular metabolism and energy production. Derivatives of nicotinamide have been extensively explored in medicinal chemistry and have demonstrated a broad spectrum of biological activities, including but not limited to:

-

Antifungal Activity: Certain 2-aminonicotinamide derivatives have been shown to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi, leading to potent antifungal effects against pathogens such as Candida albicans and Cryptococcus neoformans.[2][3]

-

Kinase Inhibition: The nicotinamide scaffold has been utilized in the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

-

Histone Deacetylase (HDAC) Inhibition: Some nicotinamide derivatives have been investigated as inhibitors of HDACs, enzymes that play a key role in the epigenetic regulation of gene expression and are important targets in oncology.[4]

-

Succinate Dehydrogenase (SDH) Inhibition: In the field of agrochemicals, nicotinamide derivatives have been developed as fungicides that target the mitochondrial respiratory chain by inhibiting succinate dehydrogenase.[5]

It is plausible that this compound could serve as a scaffold or an intermediate in the synthesis of more complex molecules with potential biological activities within these domains. However, without specific experimental data, its biological profile remains uncharacterized.

Experimental Protocols and Data

A thorough search of scientific literature and chemical databases did not yield any specific experimental protocols or quantitative biological data for this compound. There are no published in vitro or in vivo studies, screening assays, or clinical trials associated with this compound.

Signaling Pathways and Mechanistic Insights

Due to the lack of biological data, there is no information on any signaling pathways that may be modulated by this compound. Any potential mechanism of action can only be hypothesized based on the activities of structurally related compounds.

Logical Workflow for Future Investigation

For researchers interested in exploring the potential of this compound, a logical experimental workflow could be initiated.

Caption: Proposed workflow for the biological characterization of this compound.

Conclusion

This compound (CAS 57841-69-7) is a chemical entity for which specific biological activity data is not publicly available. While its structural backbone, the nicotinamide scaffold, is prevalent in a multitude of biologically active compounds, the specific substitutions in this molecule make it unique and its biological effects unpredictable without empirical evidence. This technical guide serves to summarize the available chemical information and to provide a framework for potential future research endeavors aimed at elucidating the biological role, if any, of this compound. Researchers are encouraged to perform initial broad-spectrum screening to uncover any potential biological activity, which would then warrant more in-depth mechanistic studies.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 4. Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of N-(2-Aminophenyl)-2-chloronicotinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2-Aminophenyl)-2-chloronicotinamide, a molecule of interest in medicinal chemistry and drug development. The synthesis originates from 2-chloronicotinic acid and involves a critical amide bond formation step with o-phenylenediamine. This document details the chemical properties of the target compound, a proposed synthetic pathway with a detailed experimental protocol, and relevant characterization data.

Core Compound Properties

A summary of the key chemical identifiers and properties of the reactants and the final product is provided in Table 1.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.55 | 2942-59-8 |

| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 95-54-5 |

| This compound | C₁₂H₁₀ClN₃O | 247.68 | 57841-69-7 |

Synthetic Pathway and Experimental Protocol

The synthesis of this compound from 2-chloronicotinic acid is achieved through a two-step, one-pot procedure. The first step involves the activation of the carboxylic acid group of 2-chloronicotinic acid to form the more reactive acyl chloride intermediate, 2-chloronicotinoyl chloride. This is immediately followed by the amidation reaction with o-phenylenediamine to yield the final product.

Reaction Scheme

The overall synthetic transformation is depicted in the following scheme:

Caption: Synthetic pathway for this compound.

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

Caption: Experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of related nicotinamide derivatives.

Materials:

-

2-Chloronicotinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

o-Phenylenediamine

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Activation of 2-Chloronicotinic Acid:

-

To a solution of 2-chloronicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.5 - 2.0 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride/oxalyl chloride and the solvent. The resulting crude 2-chloronicotinoyl chloride is used in the next step without further purification.

-

-

Amidation Reaction:

-

In a separate flask, dissolve o-phenylenediamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool this solution to 0 °C in an ice bath.

-

Dissolve the crude 2-chloronicotinoyl chloride from the previous step in anhydrous DCM and add it dropwise to the solution of o-phenylenediamine and triethylamine.

-

After the addition, allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Expected Results and Characterization

While a specific yield for this reaction is not available in the cited literature, similar amidation reactions typically proceed with moderate to high yields. The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Table 2: Characterization Data for this compound

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenylenediamine and chloronicotinamide moieties, as well as signals for the amine (NH₂) and amide (NH) protons. |

| ¹³C NMR | Resonances for the carbon atoms of the two aromatic rings and the amide carbonyl carbon. |

| Mass Spec. | A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (247.68 g/mol ). The isotopic pattern for one chlorine atom should be observable. |

| Purity | Expected purity of >95% after purification.[1] |

Signaling Pathways and Biological Context

While this document focuses on the chemical synthesis, it is important to note that nicotinamide derivatives are often investigated for their biological activities. As analogs of nicotinamide, they can potentially interact with a variety of signaling pathways. For instance, they may influence enzymes involved in NAD⁺ metabolism or act as inhibitors of certain kinases or other enzymes. Further research would be required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Caption: Potential biological interaction of the compound.

Conclusion

This technical guide outlines a reliable and adaptable method for the synthesis of this compound from 2-chloronicotinic acid. The described two-step, one-pot procedure involving the formation of an acyl chloride intermediate followed by amidation is a standard and efficient approach for creating such amide bonds. While specific reaction yields and detailed spectroscopic data were not available in the public domain, the provided protocol, based on analogous transformations, offers a solid foundation for researchers to produce and characterize this compound for further investigation in drug discovery and development.

References

Physical and chemical properties of N-(2-Aminophenyl)-2-chloronicotinamide

This technical guide provides a comprehensive overview of the known physical and chemical properties of N-(2-Aminophenyl)-2-chloronicotinamide. Due to the limited availability of published experimental data for this specific compound, this document also presents a proposed synthetic route and discusses potential biological activities based on the analysis of its structural motifs and data from related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-chloro-N-(2-aminophenyl)pyridine-3-carboxamide | - |

| CAS Number | 57841-69-7 | |

| Molecular Formula | C₁₂H₁₀ClN₃O | |

| Molecular Weight | 247.68 g/mol | |

| Appearance | Not reported | - |

| Melting Point | Not reported | - |

| Boiling Point (Predicted) | 354.9 ± 37.0 °C | |

| Density (Predicted) | 1.409 ± 0.06 g/cm³ | |

| Solubility | Not reported | - |

| pKa (Predicted) | 10.65 ± 0.70 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available in peer-reviewed literature. However, a plausible synthetic route can be proposed based on standard organic chemistry reactions, specifically the amidation of 2-chloronicotinoyl chloride with 1,2-phenylenediamine.

Proposed Synthesis of this compound

The proposed synthesis involves a two-step process starting from 2-chloronicotinic acid.

Step 1: Synthesis of 2-chloronicotinoyl chloride

2-chloronicotinic acid can be converted to its corresponding acid chloride, 2-chloronicotinoyl chloride, by refluxing with an excess of thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or neat. After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

Step 2: Amidation of 2-chloronicotinoyl chloride with o-phenylenediamine

The crude 2-chloronicotinoyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran (THF). To this solution, a solution of o-phenylenediamine in the same solvent is added dropwise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct. The reaction mixture is then stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated to yield the crude product. The crude this compound can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been reported. However, its chemical structure, featuring a 2-chloronicotinamide core linked to an aminophenyl group, suggests potential interactions with various biological targets. Nicotinamide derivatives are known to be involved in a wide range of biological processes, and the introduction of a 2-aminophenyl group could confer novel activities.

Based on the structural similarity to known kinase inhibitors and other biologically active molecules, it is hypothesized that this compound could potentially act as an inhibitor of certain protein kinases. Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding pocket of the kinase, and the aminophenyl moiety could provide additional hydrogen bonding interactions to enhance binding affinity and selectivity.

A hypothetical signaling pathway that could be modulated by this compound is the mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in cancer and inflammatory diseases.

This diagram illustrates a potential mechanism where this compound could inhibit a kinase (e.g., RAF) within the MAPK pathway, thereby blocking downstream signaling and affecting cellular processes like proliferation and survival. It is crucial to emphasize that this is a speculative model that requires experimental validation through biological assays such as kinase activity screens and cellular proliferation assays.

Conclusion

This compound is a compound with defined fundamental chemical properties but a notable lack of extensive experimental characterization in the public domain. This guide has summarized the available data and provided a scientifically plausible, though hypothetical, framework for its synthesis and potential biological activity. Further experimental investigation is necessary to fully elucidate the physical, chemical, and biological profile of this compound and to explore its potential applications in research and drug development.

The Expanding Frontier of Nicotinamide Derivatives: A Technical Guide to Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide, a fundamental B vitamin, continues to be a cornerstone in the development of novel therapeutics. Its derivatives are a burgeoning class of molecules with diverse pharmacological activities, targeting a wide array of enzymes and signaling pathways implicated in cancer, metabolic disorders, neurodegenerative diseases, and infectious diseases. This technical guide provides an in-depth overview of recent advancements in the discovery, synthesis, and biological evaluation of novel nicotinamide derivatives, presenting key data, detailed experimental protocols, and visual representations of critical pathways and workflows.

Therapeutic Landscape of Novel Nicotinamide Derivatives

Recent research has illuminated the potential of nicotinamide derivatives across various therapeutic areas. These compounds have been ingeniously designed to modulate the activity of key enzymes, including Poly(ADP-ribose) polymerase (PARP), histone deacetylases (HDACs), and sirtuins, as well as to exhibit potent antimicrobial and antifungal properties.

PARP Inhibition for Cancer Therapy

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the base excision repair (BER) pathway for single-strand DNA breaks.[1] Inhibiting PARP-1 has emerged as a promising strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[1] Novel nicotinamide derivatives have been designed as PARP-1 inhibitors, often mimicking the nicotinamide moiety of the natural substrate NAD+.[1]

A series of inhibitors based on a 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold have shown promising results.[1] The design of these inhibitors leverages the common structural features of known PARP-1 inhibitors, which include an aromatic ring and a carboxamide moiety responsible for hydrogen bonding and pi-stacking interactions within the enzyme's active site.[1]

Histone Deacetylase (HDAC) Inhibition

Histone deacetylase (HDAC) inhibitors are a class of anticancer agents that interfere with the function of HDACs, leading to hyperacetylation of histones and other proteins, and ultimately resulting in cell cycle arrest and apoptosis. Many FDA-approved HDAC inhibitors contain a hydroxamate group as a zinc-binding group (ZBG), which can lead to metabolic abnormalities.[2] To circumvent this, researchers have focused on developing non-hydroxamate HDAC inhibitors.

A series of novel nicotinamide derivatives have been designed and synthesized as potential HDAC3 inhibitors.[2] These compounds have demonstrated significant anti-proliferative activity against various cancer cell lines.[2]

Sirtuin Modulation

Sirtuins are a class of NAD+-dependent protein deacylases that play critical roles in metabolism, DNA repair, and aging.[3][4] Both activation and inhibition of specific sirtuin isoforms are being explored for therapeutic benefit. Nicotinamide itself is a known pan-sirtuin inhibitor.[4]

Nicotinamide riboside (NR), a nicotinamide derivative, has been identified as a selective allosteric activator of SIRT5, a mitochondrial sirtuin.[5] This discovery opens avenues for developing more potent and isoform-selective sirtuin activators for metabolic and age-related diseases.[5]

Antimicrobial and Antifungal Applications

The growing threat of antimicrobial resistance has spurred the search for new classes of antibiotics and antifungals. Nicotinamide derivatives have emerged as a promising scaffold for the development of such agents.

Novel N-(thiophen-2-yl) nicotinamide derivatives have been synthesized and shown to possess significant fungicidal activity, particularly against cucumber downy mildew.[6] Another study reported the synthesis of nicotinamides from nicotinic acid and thiocarbohydrazones with broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[7] Furthermore, a series of nicotinamide derivatives were found to be potent antifungal agents by disrupting the fungal cell wall.[8][9]

Synthesis Strategies for Novel Nicotinamide Derivatives

The synthesis of novel nicotinamide derivatives often involves multi-step reaction sequences, leveraging a variety of organic chemistry transformations. Common strategies include acylation, amidation, and multi-component reactions.

General Synthesis Workflow

The synthesis of many nicotinamide derivatives follows a general workflow that can be adapted based on the desired final compound.

Green Synthesis Approaches

In recent years, there has been a push towards more environmentally friendly and sustainable synthetic methods. A green, concise synthesis of nicotinamide derivatives has been developed using Novozym® 435, a lipase from Candida antarctica, in continuous-flow microreactors.[10][11] This biocatalytic approach offers several advantages over traditional chemical synthesis, including milder reaction conditions, higher yields, and significantly shorter reaction times (from 24 hours to 35 minutes).[10][11]

Quantitative Biological Data

The biological activity of novel nicotinamide derivatives is typically quantified using various in vitro assays. The following tables summarize key quantitative data from recent studies.

Table 1: In Vitro Fungicidal and Antimicrobial Activity

| Compound ID | Target Organism | Assay Type | Result | Reference |

| NTM18 | Rhizoctonia solani | In vivo | 94.44% control effect at 200 mg/L | [12] |

| 4a | Botrytis cinerea | In vitro | 40.54% inhibition | [13] |

| NC 3 | P. aeruginosa & K. pneumoniae | Broth microdilution | 50% growth inhibition at 0.016–0.064 mM | [7] |

| NC 4 | Candida albicans | Broth microdilution | Complete inhibition below 1 mM | [7] |

| 16g | Candida albicans SC5314 | MIC | 0.25 µg/mL | [8][9] |

| 16g | Fluconazole-resistant C. albicans | MIC | 0.125-1 µg/mL | [8][9] |

Table 2: In Vitro Enzyme Inhibition and Antiproliferative Activity

| Compound ID | Target Enzyme/Cell Line | Assay Type | IC50/EC50 | Reference |

| 4b | Succinate Dehydrogenase (SDH) | Enzymatic inhibition | 3.18 µM | [13] |

| 6b | Pan-HDAC | Enzymatic inhibition | 4.648 µM | [2] |

| 6n | Pan-HDAC | Enzymatic inhibition | 5.481 µM | [2] |

| 6b | HDAC3 | Enzymatic inhibition | 0.694 µM | [2] |

| 6b | B16F10 (melanoma) | Antiproliferative | 4.66 µM | [2] |

| 3l | Helminthosporium maydis | Antifungal | 33.5 µM | [14] |

| 3l | Rhizoctonia cerealis | Antifungal | 21.4 µM | [14] |

| 10 | HCT-116 (colon cancer) | Antiproliferative | 15.4 µM | [15] |

| 10 | HepG2 (liver cancer) | Antiproliferative | 9.8 µM | [15] |

| AH2-15c | ALKBH2 | Fluorescence polarization | 0.031 ± 0.001 µM | [16] |

Table 3: Sirtuin Activation

| Compound | Target Sirtuin | Assay Type | EC50 | Reference |

| Nicotinamide Riboside (NR) | SIRT5 | Deacetylation of p53K382Ac | 153 ± 17 µM | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives[6]

General Procedure:

-

Acyl Chloride Formation: To a solution of the appropriate nicotinic acid derivative in an inert solvent (e.g., dichloromethane), add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at 0 °C. Stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitored by TLC). Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude acyl chloride.

-

Acylation: Dissolve the substituted thiophen-2-amine in a suitable solvent (e.g., pyridine or dichloromethane with a base like triethylamine). Add the freshly prepared acyl chloride solution dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to afford the desired N-(thiophen-2-yl) nicotinamide derivative.

-

Characterization: Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and HRMS.

In Vitro Antifungal Bioassay[14]

Procedure:

-

Prepare potato dextrose agar (PDA) medium and sterilize by autoclaving.

-

Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Add the appropriate volume of the stock solution to the molten PDA medium to achieve the desired final concentration.

-

Pour the medium into Petri dishes and allow it to solidify.

-

Inoculate the center of each plate with a mycelial plug of the test fungus.

-

Incubate the plates at a suitable temperature (e.g., 25 °C) for a specified period.

-

Measure the diameter of the fungal colony and calculate the percentage of inhibition relative to a control (medium with solvent only).

Broth Microdilution Method for Antimicrobial Susceptibility Testing[7][8]

Procedure:

-

Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Prepare a standardized inoculum of the test microorganism.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 35 °C for 24-48 hours for fungi).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can greatly enhance understanding. The following diagrams were created using the DOT language.

PARP-1 Signaling in DNA Repair

Sirtuin-Mediated Deacetylation Pathway

References

- 1. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinamide Riboside Activates SIRT5 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07201K [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of N-(2-Aminophenyl)-2-chloronicotinamide

This guide provides comprehensive safety and handling information for N-(2-Aminophenyl)-2-chloronicotinamide, a chemical compound utilized in research and drug development. The content is intended for researchers, scientists, and professionals in drug development who may be handling this or structurally similar compounds. Given the limited publicly available safety data for this compound, this guide also draws upon information from the closely related compound, 2-chloronicotinamide, to provide a thorough assessment of potential hazards.

Compound Identification and Properties

This compound is a derivative of nicotinamide.[1] Its chemical structure and properties are summarized below.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 57841-69-7[2][3][4] |

| Molecular Formula | C12H10ClN3O[3][4] |

| Molecular Weight | 247.68 g/mol [4] |

| Predicted Boiling Point | 354.9±37.0 °C |

Hazard Identification and Classification

| Hazard Class | Hazard Statement |

| Skin Irritation | Causes skin irritation. |

| Eye Irritation | Causes serious eye irritation. |

| Specific target organ toxicity — single exposure | May cause respiratory irritation. |

Globally Harmonized System (GHS) Pictograms

The following pictograms are associated with the hazards identified for the related compound 2-chloronicotinamide and should be considered when handling this compound.

Caption: GHS Hazard Pictograms for this compound (inferred).

Personal Protective Equipment (PPE)

Due to the irritant nature of the compound, appropriate personal protective equipment must be worn at all times when handling this compound.

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. |

| Respiratory Protection | A NIOSH-approved respirator is recommended if handling large quantities or if dusts are generated. |

Safe Handling and Storage

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken:

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention. |

| Skin Contact | Remove contaminated clothing and wash skin with soap and water. If irritation persists, seek medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. |

Accidental Release Measures

In the case of a spill, follow these procedures to minimize exposure and environmental contamination.

Spill Response Workflow

Caption: Workflow for handling a chemical spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Experimental Protocols: General Safety Assessment in a Research Setting

For novel or poorly characterized compounds like this compound, a tiered approach to safety assessment is recommended. The following are generalized protocols that can be adapted.

In Vitro Cytotoxicity Assay Workflow

This assay provides an initial screen for cytotoxic effects on cultured cells.

Caption: Generalized workflow for an in vitro cytotoxicity assay.

Methodology:

-

Cell Culture: Plate cells (e.g., HepG2, HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to create a range of concentrations for testing.

-

Treatment: Remove the culture medium from the cells and add the medium containing the different concentrations of the compound. Include appropriate controls (vehicle control, positive control).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Use a commercial cell viability assay kit (e.g., MTT, MTS, or ATP-based) according to the manufacturer's instructions to determine the percentage of viable cells.

-

Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of the cells are non-viable).

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

This technical guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users of this compound conduct their own risk assessments and adhere to the safety protocols established within their organization.

References

Methodological & Application

Detailed Synthesis Protocol for N-(2-Aminophenyl)-2-chloronicotinamide: An Application Note for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the synthesis of N-(2-Aminophenyl)-2-chloronicotinamide, a compound of interest for its potential biological activities. This protocol outlines a reliable two-step synthetic procedure, including the preparation of the key intermediate, 2-chloronicotinoyl chloride, and its subsequent reaction with o-phenylenediamine.

This application note includes detailed experimental procedures, a summary of expected quantitative data, and visualizations of the experimental workflow and a relevant biological signaling pathway to provide a thorough understanding of the synthesis and potential context of the target molecule.

Chemical Data Summary

The following table summarizes the key chemical properties of the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 2-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.55 | Solid |

| Thionyl Chloride | SOCl₂ | 118.97 | Liquid |

| o-Phenylenediamine | C₆H₈N₂ | 108.14 | Solid |

| This compound | C₁₂H₁₀ClN₃O | 247.68 | Solid |

Experimental Protocols

The synthesis of this compound is achieved through a two-step process. The first step involves the conversion of 2-chloronicotinic acid to its more reactive acyl chloride derivative. The second step is the amidation of the acyl chloride with o-phenylenediamine.

Step 1: Synthesis of 2-Chloronicotinoyl chloride

This procedure details the preparation of the acyl chloride intermediate.

Materials:

-

2-Chloronicotinic acid

-

Thionyl chloride (SOCl₂)

-

1,2-Dichloroethane (or another suitable inert solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 2-chloronicotinic acid (1.0 eq).

-

Add an excess of thionyl chloride (approximately 2-3 eq) and a suitable inert solvent such as 1,2-dichloroethane.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-chloronicotinoyl chloride as an oil or a low-melting solid. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of this compound

This procedure describes the final amidation step to yield the target compound.

Materials:

-

2-Chloronicotinoyl chloride (from Step 1)

-

o-Phenylenediamine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (or another suitable base)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Silica gel for column chromatography

Procedure:

-

Dissolve o-phenylenediamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of 2-chloronicotinoyl chloride (1.0 eq) in anhydrous dichloromethane to the cooled solution of o-phenylenediamine with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Expected Value |

| Yield (Step 1) | > 90% |

| Yield (Step 2) | 70-85% |

| Melting Point | To be determined experimentally |

| Appearance | Off-white to light brown solid |

Expected Spectroscopic Data

The following table outlines the expected spectroscopic data for the characterization of this compound.

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons (pyridine and phenyl rings): δ 7.0-8.5 ppm; Amine (NH₂) and Amide (NH) protons: broad singlets, chemical shift can vary. |

| ¹³C NMR | Aromatic carbons: δ 110-150 ppm; Carbonyl carbon (C=O): δ ~165 ppm. |

| FTIR (cm⁻¹) | N-H stretch (amine and amide): 3200-3400; C=O stretch (amide): 1640-1680; C-N stretch and N-H bend (amide II): 1515-1570. |

| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 248.06 |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: A flowchart of the two-step synthesis and purification process.

Potential Signaling Pathway: Aryl Hydrocarbon Receptor (AhR)

N-aryl amides can interact with various biological targets. One such potential target is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses. The following diagram illustrates a simplified AhR signaling pathway.

Caption: Ligand activation of the AhR pathway leading to gene transcription.[1][2][3][4]

References

Synthesis of N-(2-Aminophenyl)-2-chloronicotinamide: An Application Note and Laboratory Protocol

For researchers, scientists, and drug development professionals, this document provides a detailed guide for the laboratory synthesis of N-(2-Aminophenyl)-2-chloronicotinamide. The protocol is based on established chemical principles of amide bond formation.

This application note outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the target compound. The synthesis involves the acylation of o-phenylenediamine with 2-chloronicotinoyl chloride.

Chemical and Physical Data

The following table summarizes the key chemical properties of the reactants and the final product. Experimental data such as yield and melting point are dependent on the specific laboratory conditions and execution of the protocol.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance (Expected) |

| 2-Chloronicotinoyl chloride | 49609-84-9 | C₆H₃Cl₂NO | 176.00 | Colorless to light yellow liquid or low melting solid |

| o-Phenylenediamine (1,2-Phenylenediamine) | 95-54-5 | C₆H₈N₂ | 108.14 | White to light brown crystalline solid |

| This compound | 57841-69-7 | C₁₂H₁₀ClN₃O | 247.68[1] | Off-white to light brown solid |

Experimental Protocol

This protocol details the synthesis of this compound from 2-chloronicotinoyl chloride and o-phenylenediamine.

Materials and Reagents:

-

2-Chloronicotinoyl chloride

-

o-Phenylenediamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Melting point apparatus

-

Standard safety equipment (fume hood, safety glasses, lab coat, gloves)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve o-phenylenediamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Addition of Acyl Chloride: Cool the solution in an ice bath to 0 °C. Dissolve 2-chloronicotinoyl chloride (1.05 eq) in a separate portion of anhydrous dichloromethane and add it to a dropping funnel. Add the 2-chloronicotinoyl chloride solution dropwise to the stirred o-phenylenediamine solution over 20-30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (o-phenylenediamine) is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Visualizations

The following diagrams illustrate the experimental workflow and the chemical reaction for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Synthesis of this compound.

References

In vitro and in vivo experimental assays for N-(2-Aminophenyl)-2-chloronicotinamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the initial in vitro and in vivo evaluation of N-(2-Aminophenyl)-2-chloronicotinamide, a novel compound with potential therapeutic applications. The following protocols describe standard assays to assess its cytotoxic and apoptotic effects on cancer cells and to evaluate its preliminary efficacy in a preclinical animal model.

In Vitro Assays

Application Note: Cell Viability and Cytotoxicity Assessment

The initial assessment of a novel compound involves determining its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method to quantify metabolically active cells, providing a measure of cytotoxicity.[1][2][3][4] This assay is crucial for determining the dose-dependent effects of this compound and for calculating the half-maximal inhibitory concentration (IC50), a key indicator of the compound's potency.

Table 1: In Vitro Cytotoxicity of this compound (Hypothetical Data)

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | 15.2 |

| MDA-MB-231 | Breast Cancer | 25.8 |

| A549 | Lung Cancer | 12.5 |

| HCT116 | Colon Cancer | 18.9 |

| PC-3 | Prostate Cancer | 32.1 |

Experimental Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for determining cell viability.[1][2][3][4][5]

Materials:

-

This compound

-

Cancer cell lines of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

-

DMSO (Dimethyl sulfoxide)

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Mix gently by pipetting.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][5]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Experimental Workflow for MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Application Note: Apoptosis Induction Assessment

To understand the mechanism of cell death induced by this compound, it is essential to determine if it triggers apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[7][8] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[9]

Table 2: Apoptosis Induction by this compound in A549 Cells (Hypothetical Data)

| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |

| Control | 0 | 2.1 | 1.5 | 0.8 |

| Compound | 10 | 15.3 | 5.2 | 1.1 |

| Compound | 20 | 28.7 | 12.4 | 2.3 |

| Compound | 40 | 45.1 | 20.5 | 3.5 |

Experimental Protocol: Annexin V/PI Apoptosis Assay

This protocol outlines the steps for quantifying apoptosis using flow cytometry.[7][8]

Materials:

-

This compound

-

A549 cells

-

Complete cell culture medium

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed A549 cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[7]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Hypothetical Signaling Pathway for Apoptosis Induction

Caption: Potential apoptotic signaling pathways modulated by the compound.

In Vivo Assay

Application Note: Preclinical Efficacy in a Xenograft Model

To evaluate the in vivo anticancer activity of this compound, a tumor xenograft model is a standard preclinical approach.[10][11] This involves implanting human cancer cells into immunodeficient mice and then treating the mice with the compound to assess its effect on tumor growth.[10] This provides crucial information on the compound's efficacy, potential toxicity, and pharmacokinetic/pharmacodynamic properties in a living organism.

Table 3: In Vivo Efficacy of this compound in A549 Xenograft Model (Hypothetical Data)

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | 0 | 1250 ± 150 | 0 |

| Compound | 25 | 875 ± 120 | 30 |

| Compound | 50 | 500 ± 95 | 60 |

| Positive Control | Varies | 450 ± 80 | 64 |

Experimental Protocol: Human Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model and subsequent treatment.[10][11]

Materials:

-

This compound

-

A549 human lung cancer cells

-

Immunodeficient mice (e.g., BALB/c nude or NSG mice)[10]

-

Matrigel (optional)

-

Sterile PBS

-

Calipers

-

Appropriate vehicle for compound administration

Procedure:

-

Cell Preparation: Harvest A549 cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.[10]

-

Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[11][12]

-

Randomization and Treatment: When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

-

Compound Administration: Administer this compound at the predetermined doses and schedule (e.g., daily intraperitoneal injection). The control group should receive the vehicle alone.

-

Data Collection: Continue to measure tumor volumes and body weights throughout the study.

-

Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Workflow for In Vivo Xenograft Study

Caption: Workflow for a preclinical xenograft model study.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. broadpharm.com [broadpharm.com]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 9. scispace.com [scispace.com]

- 10. Tumor Xenograft modeling and in vivo experiments [bio-protocol.org]

- 11. In vivo mouse xenograft tumor model [bio-protocol.org]

- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]

Application Notes and Protocols for N-(2-Aminophenyl)-2-chloronicotinamide Derivatives in Medicinal Chemistry

A comprehensive search of scientific literature and chemical databases reveals a significant lack of specific research focused on the synthesis and medicinal chemistry applications of N-(2-aminophenyl)-2-chloronicotinamide and its direct derivatives. While the broader class of nicotinamides and their analogs are extensively studied and have shown a wide range of biological activities, the specific scaffold of this compound does not appear to be a focal point of current drug discovery and development efforts.

Our investigation included targeted searches for the synthesis, biological evaluation, and structure-activity relationships of compounds derived from this specific molecule. These inquiries did not yield any publications containing the detailed experimental protocols, quantitative biological data, or signaling pathway information necessary to generate the requested application notes.

Therefore, we are unable to provide detailed application notes, experimental protocols, and data tables specifically for derivatives of this compound as this information does not appear to be present in the public domain.

General Information on Related Nicotinamide Scaffolds

While specific data on the requested derivatives is unavailable, we can provide a general overview of the medicinal chemistry applications of the broader class of nicotinamide derivatives. This information may serve as a foundational resource for researchers interested in exploring the potential of related structures.

Nicotinamide derivatives are a versatile class of compounds that have been investigated for a wide range of therapeutic applications, including their use as:

-

Anticancer Agents: Many nicotinamide analogs have been developed as inhibitors of various kinases, which are enzymes that play a crucial role in cancer cell signaling and proliferation.

-

Antifungal Agents: Certain derivatives have shown efficacy against fungal pathogens.

-

Anti-inflammatory Agents: The nicotinamide scaffold has been utilized in the design of compounds with anti-inflammatory properties.

General Synthetic Approach

A common method for the synthesis of N-substituted nicotinamides involves the coupling of a nicotinic acid derivative with a substituted aniline. The reactivity of the starting materials can be enhanced through the use of coupling agents or by converting the carboxylic acid to a more reactive species, such as an acid chloride.

Below is a generalized workflow for the synthesis of N-phenyl nicotinamide derivatives.

Caption: Generalized workflow for the synthesis of N-phenyl nicotinamide derivatives.

Potential Future Directions

The absence of published research on this compound derivatives may indicate an underexplored area of chemical space. Researchers with an interest in this scaffold could consider the following avenues of investigation:

-

Initial Synthesis and Characterization: The synthesis of the parent compound and a small library of derivatives with diverse substitutions on the aminophenyl ring would be the first step.

-

Broad Biological Screening: These initial compounds could be screened against a wide range of biological targets, such as kinases, proteases, and various cell lines, to identify potential areas of activity.

-

Structure-Activity Relationship (SAR) Studies: If initial screening yields promising results, a more focused medicinal chemistry effort could be undertaken to explore the SAR and optimize the potency and selectivity of the lead compounds.

Given the current state of the literature, any work in this specific area would be novel and could contribute significantly to the field of medicinal chemistry. Researchers are encouraged to use the general principles of nicotinamide chemistry as a starting point for their investigations.

Application of N-(2-Aminophenyl)-2-chloronicotinamide in Developing Enzyme Inhibitors: A Review of Available Data